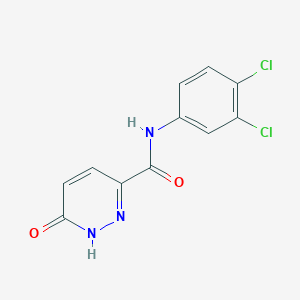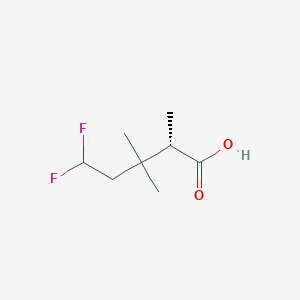![molecular formula C20H27F3N2O2S B2569768 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2380145-25-3](/img/structure/B2569768.png)
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a morpholine ring, a thian ring, and a trifluoromethyl phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with sulfur dichloride to form morpholine.
Formation of the Thian Ring: The thian ring can be synthesized by reacting a suitable dithiol with a dihalide.
Coupling of the Rings: The morpholine and thian rings are then coupled using a suitable linker, such as a halomethyl compound.
Introduction of the Trifluoromethyl Phenyl Group: This step involves the reaction of the coupled product with a trifluoromethyl benzene derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thian ring can yield sulfoxides or sulfones, while reduction of the amide group can produce amines.
科学研究应用
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(fluoromethyl)phenyl]propanamide
- N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(chloromethyl)phenyl]propanamide
- N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(bromomethyl)phenyl]propanamide
Uniqueness
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with molecular targets.
属性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N2O2S/c21-20(22,23)17-4-1-16(2-5-17)3-6-18(26)24-15-19(7-13-28-14-8-19)25-9-11-27-12-10-25/h1-2,4-5H,3,6-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWDARQVXUGPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide](/img/structure/B2569686.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2569687.png)
![N-[(2-chlorophenyl)methyl]-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2569688.png)

![N-(4-{[(2-phenylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2569690.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2569694.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2569696.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2569701.png)
![5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569702.png)

![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)
